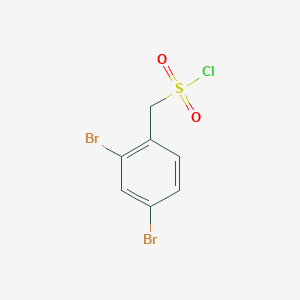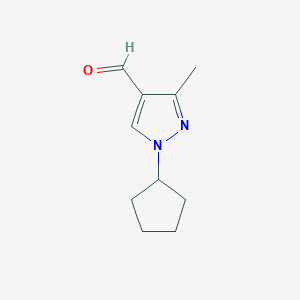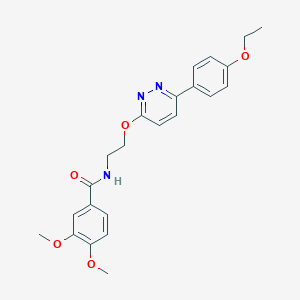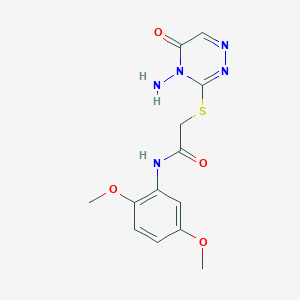
(2,4-Dibromophenyl)methanesulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,4-Dibromophenyl)methanesulfonyl chloride is an organosulfur compound with the molecular formula C7H5Br2ClO2S. It is characterized by the presence of two bromine atoms attached to a benzene ring, a methanesulfonyl group, and a chloride group. This compound is primarily used in organic synthesis and as an intermediate in the production of various chemical substances.
Aplicaciones Científicas De Investigación
(2,4-Dibromophenyl)methanesulfonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates, particularly those targeting sulfonamide and sulfone functionalities.
Material Science: It is employed in the synthesis of polymers and advanced materials with specific properties.
Biological Studies: The compound is used in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dibromophenyl)methanesulfonyl chloride typically involves the reaction of (2,4-dibromophenyl)methanol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:
(2,4-Dibromophenyl)methanol+Methanesulfonyl chloridePyridine(2,4-Dibromophenyl)methanesulfonyl chloride+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, reaction time, and the use of high-purity reagents.
Análisis De Reacciones Químicas
Types of Reactions
(2,4-Dibromophenyl)methanesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Reduction: The compound can be reduced to (2,4-dibromophenyl)methanesulfonamide using reducing agents like lithium aluminum hydride.
Oxidation: Oxidation reactions can convert the methanesulfonyl group to a sulfone or sulfoxide.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are commonly used. The reactions are typically carried out in the presence of a base like triethylamine.
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent used under anhydrous conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Major Products Formed
Nucleophilic substitution: Products include (2,4-dibromophenyl)methanesulfonamides, (2,4-dibromophenyl)methanesulfonates, and (2,4-dibromophenyl)methanesulfonothioates.
Reduction: The major product is (2,4-dibromophenyl)methanesulfonamide.
Oxidation: Products include (2,4-dibromophenyl)methanesulfone and (2,4-dibromophenyl)methanesulfoxide.
Mecanismo De Acción
The mechanism of action of (2,4-Dibromophenyl)methanesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of sulfonamide, sulfonate, or sulfonothioate derivatives, depending on the nucleophile used. The molecular targets and pathways involved are primarily related to the modification of functional groups in organic molecules.
Comparación Con Compuestos Similares
Similar Compounds
- (2,4-Dichlorophenyl)methanesulfonyl chloride
- (2,4-Difluorophenyl)methanesulfonyl chloride
- (2,4-Dimethylphenyl)methanesulfonyl chloride
Uniqueness
(2,4-Dibromophenyl)methanesulfonyl chloride is unique due to the presence of two bromine atoms, which impart distinct electronic and steric properties. These properties influence its reactivity and the types of reactions it can undergo. Compared to its chlorinated, fluorinated, and methylated analogs, the brominated compound exhibits different reactivity patterns and is used in specific synthetic applications where bromine’s properties are advantageous.
Propiedades
IUPAC Name |
(2,4-dibromophenyl)methanesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2ClO2S/c8-6-2-1-5(7(9)3-6)4-13(10,11)12/h1-3H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSEVYRJASHZPQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Br)CS(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.44 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[1-(2-Hydroxy-3-phenoxypropyl)benzimidazol-2-yl]-1-phenylpyrrolidin-2-one](/img/structure/B2691952.png)
![1,3-Dimethyl-N-[(E)-3-methylsulfonylprop-2-enyl]-2-oxoquinoline-4-carboxamide](/img/structure/B2691953.png)
![4-(2-methoxyphenoxy)-N-[(pyridin-2-yl)methyl]benzene-1-sulfonamide](/img/structure/B2691954.png)

![7-benzyl-8-{4-[(3-chlorophenyl)methyl]piperazin-1-yl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2691959.png)
![N-[2-(furan-3-yl)-2-hydroxyethyl]-2-(trifluoromethyl)benzamide](/img/structure/B2691960.png)
![N-(3-bromophenyl)-1-[6-(4-methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxamide](/img/structure/B2691961.png)
![Tert-butyl 1-oxo-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B2691962.png)
![6-Tert-butyl-2-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2691965.png)

![N-(3-fluoro-4-methylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2691967.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2691969.png)
![(3R,4R)-4-[(2-methylpyridin-3-yl)oxy]oxolan-3-ol](/img/structure/B2691970.png)
